molecular formula C17H22N2O B11561748 2,6-Dimethyl-3-(piperidin-1-ylmethyl)quinolin-4-ol

2,6-Dimethyl-3-(piperidin-1-ylmethyl)quinolin-4-ol

Cat. No.: B11561748
M. Wt: 270.37 g/mol
InChI Key: FUFZRSBQYMMXIF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(piperidinomethyl)-4(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinolinone core with a piperidinomethyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-3-(piperidinomethyl)-4(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,6-dimethyl-4-hydroxyquinoline with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,6-dimethyl-3-(piperidinomethyl)-4(1H)-quinolinone may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to increase yield and reduce production time. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(piperidinomethyl)-4(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinolinone products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinolinone products with altered electronic properties.

    Substitution: Quinolinone derivatives with different substituents replacing the piperidinomethyl group.

Scientific Research Applications

2,6-Dimethyl-3-(piperidinomethyl)-4(1H)-quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-(piperidinomethyl)-4(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-3-pyridinamine 1-oxide
  • Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate

Uniqueness

2,6-Dimethyl-3-(piperidinomethyl)-4(1H)-quinolinone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidinomethyl group differentiates it from other quinolinone derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

2,6-dimethyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one

InChI

InChI=1S/C17H22N2O/c1-12-6-7-16-14(10-12)17(20)15(13(2)18-16)11-19-8-4-3-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20)

InChI Key

FUFZRSBQYMMXIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCCC3)C

Origin of Product

United States

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